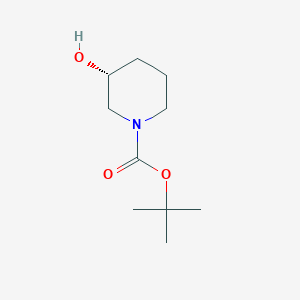

(R)-1-Boc-3-hydroxypiperidine

描述

属性

IUPAC Name |

tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJXHKXIOCDSEB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363880 | |

| Record name | (R)-1-Boc-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143900-43-0 | |

| Record name | (R)-1-Boc-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Boc-3-hydroxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reduction of 3-Pyridone to 3-Hydroxypiperidine

A foundational step involves reducing 3-pyridone to 3-hydroxypiperidine. The patent CN103304472A outlines a method using sodium borohydride (NaBH₄) in alkaline aqueous conditions (reaction time: 0.5–10 h; temperature: −5°C to 100°C). This yields racemic 3-hydroxypiperidine, necessitating subsequent enantiomeric separation.

Reaction Conditions :

Chiral Resolution of Racemic 3-Hydroxypiperidine

To isolate the (R)-enantiomer, chiral resolution techniques are employed:

-

Diastereomeric Salt Formation : Reacting racemic 3-hydroxypiperidine with chiral acids (e.g., (R)-phenylethylamine) to form diastereomeric salts, which are then separated via crystallization.

-

Chiral Chromatography : Using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers.

Critical Parameters :

-

Solvent System : Hexane/isopropanol mixtures for HPLC.

-

Temperature : 25°C for optimal column efficiency.

Boc Protection of (R)-3-Hydroxypiperidine

The resolved (R)-3-hydroxypiperidine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O). The patent CN103304472A specifies reaction conditions of −10°C to 50°C in organic solvents (e.g., tetrahydrofuran (THF) or DCM) with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Optimized Protocol :

-

Solvent : THF (anhydrous).

-

Base : DMAP (1.2 equiv).

-

Reaction Time : 4–6 h at 0°C.

-

Workup : Neutralization with dilute HCl, extraction with DCM, and concentration.

Yield : 85–90% after purification by column chromatography (silica gel, hexane/ethyl acetate gradient).

Asymmetric Synthesis Approaches

Enzymatic Reduction of 3-Piperidone

Enzymatic methods bypass the need for chiral resolution by directly producing (R)-3-hydroxypiperidine. Alcohol dehydrogenases (ADHs) from Candida albicans or Lactobacillus brevis catalyze the enantioselective reduction of 3-piperidone to the (R)-alcohol with >99% enantiomeric excess (ee).

Typical Conditions :

-

Biocatalyst : Immobilized ADH on chitosan beads.

-

Co-factor Recycling : Glucose dehydrogenase (GDH) with NADPH.

-

Solvent : Phosphate buffer (pH 7.0) at 30°C.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of 3-piperidone using chiral Ru or Rh catalysts (e.g., Noyori-type complexes) achieves high enantioselectivity. For example, [(S)-Binap-RuCl₂] catalyzes the reduction with 98% ee under 50 bar H₂ pressure in methanol.

Advantages :

-

Scalability : Suitable for industrial production.

-

Reduced Waste : Minimal by-products compared to stoichiometric methods.

Industrial Production and Scalability

Large-scale synthesis prioritizes cost-effectiveness and environmental sustainability. The patent CN103304472A highlights a three-step process optimized for manufacturing:

-

Reduction : 3-Pyridone → 3-hydroxypiperidine (NaBH₄, 80% yield).

-

Boc Protection : (R)-3-hydroxypiperidine → (R)-1-Boc-3-hydroxypiperidine (Boc₂O, 88% yield).

-

Purification : Distillation or recrystallization to >99% purity.

Key Industrial Metrics :

| Parameter | Value |

|---|---|

| Annual Production | 10–50 metric tons |

| Cost per Kilogram | $1,200–$1,500 |

| Purity Specification | ≥99% (HPLC) |

Comparative Analysis of Methods

The table below evaluates common synthetic routes based on yield, enantioselectivity, and scalability:

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| NaBH₄ Reduction + Resolution | 70 | 99 | Moderate | High (waste solvents) |

| Enzymatic Reduction | 95 | 99 | High | Low |

| Asymmetric Hydrogenation | 90 | 98 | High | Moderate |

Insights :

-

Enzymatic methods offer superior sustainability but require specialized equipment.

-

Chiral resolution remains prevalent in small-scale lab synthesis due to simplicity.

Critical Parameters and Optimization

Reaction Temperature

Solvent Selection

Catalyst Loading

-

Metal Catalysts : 0.1–1 mol% Ru or Rh ensures cost-effective hydrogenation.

-

Enzymes : 5–10 wt% biocatalyst relative to substrate.

Case Study: Ibrutinib Intermediate Synthesis

In the production of ibrutinib, this compound is alkylated with a pyrazolo[1,5-a]pyrimidine fragment. A 2023 study reported a 92% yield for this step using NaH as a base in DMF at 0°C. The Boc group is subsequently removed with trifluoroacetic acid (TFA) to liberate the amine for further functionalization.

化学反应分析

Types of Reactions: ®-1-Boc-3-hydroxypiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

科学研究应用

Medicinal Chemistry

(R)-1-Boc-3-hydroxypiperidine serves as a pivotal building block in the synthesis of various pharmaceuticals. Its role as an intermediate in the development of tyrosine kinase inhibitors and anticancer drugs , such as ibrutinib , underscores its importance in drug discovery and development. The compound's structural features facilitate interactions with biological targets, enhancing drug efficacy.

The compound exhibits significant pharmacological properties due to its hydroxyl group, which can modulate enzyme activity. Studies have shown that derivatives of this compound effectively inhibit tyrosine kinases involved in cancer progression. This inhibition can occur through competitive mechanisms or structural mimicry, allowing the compound to interfere with normal cellular processes.

Case Study: Anticancer Activity

In the synthesis of ibrutinib , this compound acts as a crucial intermediate. Research indicates that its incorporation into the drug enhances efficacy against specific cancers by targeting kinases responsible for tumor growth .

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables it to serve as a versatile reagent in synthetic chemistry.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones or Aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Various derivatives | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Functional group derivatives | Thionyl chloride, Phosphorus tribromide |

作用机制

The mechanism of action of ®-1-Boc-3-hydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl group and Boc protecting group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific application, such as enzyme inhibition or receptor binding .

相似化合物的比较

Structural Analogues: Positional and Functional Group Variations

The table below compares (R)-1-Boc-3-hydroxypiperidine with structurally related compounds, highlighting differences in functional groups, stereochemistry, and applications.

Key Differences and Research Findings

Stereochemistry :

- The (R)- and (S)-enantiomers of 1-Boc-3-hydroxypiperidine exhibit distinct biological activities. For example, the (R)-form is preferred in synthesizing ibrutinib intermediates (a kinase inhibitor), while the (S)-form may show reduced efficacy or unintended interactions .

Regiochemistry :

- Moving the hydroxyl group from the 3- to 4-position (e.g., 1-Boc-4-hydroxypiperidine ) alters hydrogen-bonding patterns and steric effects, making it less favorable for certain drug scaffolds .

Functional Groups :

- Cyano vs. Hydroxyl: The cyano group in 1-Boc-4-cyanopiperidine introduces electrophilic character, enabling nucleophilic addition reactions absent in hydroxyl-containing analogs .

- Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group in (R)-1-Boc-3-(hydroxymethyl)piperidine enhances water solubility and provides an additional site for glycosylation .

Commercial Availability and Pricing

生物活性

(R)-1-Boc-3-hydroxypiperidine is a chiral compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors and anticancer drugs like ibrutinib. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

This compound has the chemical formula CHNO and is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves asymmetric reduction techniques. Various biocatalysts, including enzymes and whole-cell systems, have been utilized to achieve high enantioselectivity.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Biocatalyst Type | Enantioselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Enzymatic Reduction | KRED 110 | High | 90 | |

| Whole Cell Biotransformation | Baker's Yeast | High | 85 | |

| Alcohol Dehydrogenase | Candida albicans | 100% | 95 |

Biological Activity

The biological activity of this compound can be attributed to its role as an intermediate in drug synthesis. Research indicates that it exhibits significant pharmacological properties due to its structural features.

Case Studies

- Anticancer Activity : In the synthesis of ibrutinib, this compound serves as a key intermediate. Its incorporation into the drug enhances its efficacy against certain types of cancer by inhibiting specific kinases involved in tumor growth .

- Tyrosine Kinase Inhibition : Studies have shown that derivatives of this compound are effective in inhibiting tyrosine kinases, which play a critical role in cell signaling pathways related to cancer progression .

The mechanism by which this compound exerts its biological effects often involves modulation of enzyme activity through competitive inhibition or structural mimicry. This enables it to interfere with normal cellular processes, particularly in cancer cells.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing (R)-1-Boc-3-hydroxypiperidine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves Boc-protection of (R)-3-hydroxypiperidine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. Enantiomeric purity can be ensured by employing chiral HPLC for intermediate analysis . Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and rigorous exclusion of moisture. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield and purity (>95% by HPLC) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyl proton (δ ~3.5 ppm) .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection to confirm molecular weight (201.26 g/mol) and purity (>95%) .

- Chiral Analysis : Compare retention times with (S)-enantiomer standards to ensure stereochemical fidelity .

Q. What are common applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as a chiral building block for:

- Peptide Mimetics : Incorporation into protease inhibitors via piperidine ring functionalization.

- Alkaloid Synthesis : Stereoselective construction of natural product scaffolds (e.g., indole alkaloids).

- Protecting Group Strategies : The Boc group enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) for subsequent derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature sources?

- Methodological Answer : Conduct a systematic review of reaction conditions (e.g., solvent, catalyst, temperature) and validate reproducibility using controlled experiments. Key steps:

- Meta-Analysis : Compare yields from ≥5 independent studies, adjusting for variables like substrate purity and analytical methods .

- Experimental Replication : Reproduce high-yield protocols (e.g., 85% yield in THF at 25°C) while monitoring moisture levels and intermediate stability .

- Statistical Modeling : Apply ANOVA to identify significant factors (e.g., base strength, reaction time) affecting yield variability .

Q. What advanced techniques are recommended for profiling impurities in this compound batches?

- Methodological Answer : Implement orthogonal analytical workflows:

- HPLC-UV/ELSD : Detect non-volatile impurities (e.g., de-Boc byproducts) using gradient elution .

- GC-MS : Identify volatile contaminants (e.g., residual solvents) with capillary columns and EI ionization .

- NMR Relaxation Studies : Quantify trace impurities (e.g., diastereomers) via C relaxation time analysis .

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

- Methodological Answer : The (R)-configuration directs nucleophilic attack in enantioselective alkylations or amidations. Experimental approaches:

- Kinetic Resolution : Compare reaction rates of (R)- vs. (S)-enantiomers in model transformations (e.g., Mitsunobu reactions).

- DFT Calculations : Map transition states to rationalize stereoelectronic effects on regioselectivity .

- Chiral Auxiliary Studies : Evaluate the compound’s performance in auxiliaries for β-lactam or amino alcohol synthesis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

- Methodological Answer : Standardize protocols with:

- In-Process Controls : Monitor reaction progression via inline FTIR or Raman spectroscopy.

- Stability Testing : Assess shelf-life under varying storage conditions (e.g., humidity, temperature) using accelerated degradation studies .

- Quality Metrics : Require certificates of analysis (CoA) with HPLC purity (>98%), residual solvent levels (<0.1%), and enantiomeric excess (>99%) .

Q. How can researchers address solubility challenges of this compound in aqueous reaction systems?

- Methodological Answer : Optimize solvent systems via:

- Co-Solvent Screening : Test DMSO, ethanol, or PEG-400 to enhance aqueous solubility.

- pH Adjustment : Ionize the hydroxyl group (pKa ~12) under basic conditions (e.g., NaHCO₃ buffer) .

- Derivatization : Temporarily convert the hydroxyl to a sulfonate ester for improved lipophilicity, followed by deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。